3-(4-Propoxy-phenoxy)-phenylamine

Catalog No.
S12923141
CAS No.
887580-04-3
M.F
C15H17NO2
M. Wt
243.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(4-Propoxy-phenoxy)-phenylamine

CAS Number

887580-04-3

Product Name

3-(4-Propoxy-phenoxy)-phenylamine

IUPAC Name

3-(4-propoxyphenoxy)aniline

Molecular Formula

C15H17NO2

Molecular Weight

243.30 g/mol

InChI

InChI=1S/C15H17NO2/c1-2-10-17-13-6-8-14(9-7-13)18-15-5-3-4-12(16)11-15/h3-9,11H,2,10,16H2,1H3

InChI Key

LGAYISYIMCBELC-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)OC2=CC=CC(=C2)N

3-(4-Propoxy-phenoxy)-phenylamine is an organic compound characterized by a phenylamine core substituted with a propoxy group and a phenoxy group. Its chemical formula is C16H18N2O2, and it possesses a molecular weight of approximately 270.32 g/mol. This compound features a unique structure that allows for various interactions due to the presence of both aromatic and aliphatic components, making it an interesting subject in medicinal chemistry and material science.

  • Oxidation: This compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
  • Reduction: It can undergo reduction to yield various amine derivatives, utilizing reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: The ether group in the compound can participate in nucleophilic substitution reactions, allowing for the introduction of different functional groups.

Common reagents used in these reactions include potassium permanganate for oxidation and sodium methoxide for substitution reactions. The products formed from these reactions include oxidized derivatives like quinones and reduced amines.

Research indicates that 3-(4-Propoxy-phenoxy)-phenylamine exhibits potential biological activity, particularly as a modulator of specific molecular targets. It has been studied for its effects on peroxisome proliferator-activated receptors (PPARs), which are implicated in metabolic regulation and inflammation. Preliminary evaluations suggest that this compound may act as an agonist for PPARs, potentially contributing to therapeutic strategies for conditions such as Type 2 diabetes mellitus .

The synthesis of 3-(4-Propoxy-phenoxy)-phenylamine typically involves the reaction of 4-propoxyphenol with 3-bromophenylamine. This reaction is usually conducted in the presence of a base, such as potassium carbonate, and a palladium catalyst under heating conditions (around 100°C) to facilitate complete conversion. In industrial settings, continuous flow reactors may be employed to enhance yield and efficiency.

The applications of 3-(4-Propoxy-phenoxy)-phenylamine span various fields:

  • Chemistry: It serves as a building block in synthesizing complex organic molecules.
  • Biology: The compound is utilized in studies related to enzyme inhibition and receptor binding assays.
  • Medicine: Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.
  • Industry: Used in producing specialty chemicals and materials due to its unique structural properties.

Interaction studies have demonstrated that 3-(4-Propoxy-phenoxy)-phenylamine can bind to specific enzymes and receptors, modulating their activity. The interaction mechanisms involve hydrogen bonding and hydrophobic interactions, which are critical for its biological effects. These studies often employ molecular docking simulations to predict binding affinities and stability within target sites .

Several compounds share structural similarities with 3-(4-Propoxy-phenoxy)-phenylamine. Below is a comparative analysis highlighting its uniqueness:

Compound NameStructural FeaturesUnique Aspects
4-Propoxy-3-trifluoromethyl-phenylamineContains trifluoromethyl groupEnhanced lipophilicity; potential for different biological activity
3-(4-Methoxy-phenoxy)-phenylamineMethoxy instead of propoxy groupDifferent electronic properties affecting reactivity
4-Alkoxy substituted phenoxysVarious alkoxy substitutionsDiverse biological activities depending on alkyl chain

3-(4-Propoxy-phenoxy)-phenylamine's unique combination of propoxy substitution and phenylamine core distinguishes it from these similar compounds, particularly in its potential applications in metabolic regulation through PPAR activation.

XLogP3

3.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

243.125928785 g/mol

Monoisotopic Mass

243.125928785 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-10-2024

Explore Compound Types